2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine
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Overview
Description
2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine is a synthetic compound that belongs to the class of pyrazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine typically involves the following steps:
Formation of the pyrazolo-pyrimidine core: This is achieved by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the linoleyloxy group: This step involves the esterification of the pyrazolo-pyrimidine core with linoleic acid.
Addition of the ethoxycarbonylmethylthio group: This is done through a nucleophilic substitution reaction using ethoxycarbonylmethylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification steps: Including crystallization, filtration, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of oxo-derivatives.
Reduction: Can result in the formation of reduced analogs.
Substitution: Produces substituted derivatives with varying functional groups.
Scientific Research Applications
2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: Studied for their potential as CDK2 inhibitors.
Properties
CAS No. |
100565-90-0 |
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Molecular Formula |
C28H44N4O3S |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
ethyl 2-[2-methyl-3-[(9E,12E)-octadeca-9,12-dienoxy]pyrazolo[4,3-d]pyrimidin-7-yl]sulfanylacetate |
InChI |
InChI=1S/C28H44N4O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-28-26-25(31-32(28)3)27(30-23-29-26)36-22-24(33)34-5-2/h9-10,12-13,23H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+ |
InChI Key |
AQRAFDBBIILVJM-OKLKQMLOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCOC1=C2C(=NN1C)C(=NC=N2)SCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC1=C2C(=NN1C)C(=NC=N2)SCC(=O)OCC |
Origin of Product |
United States |
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